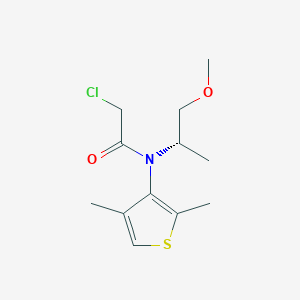

Dimethenamid-P

概述

描述

Dimethenamid-P is a chloroacetamide herbicide, known chemically as S-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) acetamide . It is widely used as a pre-emergent or early post-emergent herbicide to control a broad spectrum of annual grasses and some broadleaf weeds . The compound is particularly effective because it is taken up through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings, reducing cell division and plant growth .

准备方法

The synthesis of Dimethenamid-P involves several steps. One method includes:

First Contact Reaction: Reacting 2,4-dimethyl-3-aminothiophene with ®-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate to obtain N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester.

Reduction: Reducing the ester with lithium aluminum hydride to obtain (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol.

Chloroacetylation: Reacting the product with chloroacetyl chloride to obtain (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl)amino]-N-(2-hydroxy-L-methylethyl) acetamide.

Etherification: Finally, etherifying the product to obtain this compound.

化学反应分析

Dimethenamid-P undergoes various chemical reactions:

Oxidation: It can be oxidized by cytochrome P450 enzymes.

Reduction: Reductive dechlorination is another pathway.

Substitution: It undergoes substitution reactions, particularly with glutathione conjugation.

Hydrolysis: Stable in pH 5.0, pH 7.0, and pH 9.0 sterile buffer solutions at 25°C for 31 days.

科学研究应用

Chemical Properties and Mechanism of Action

Dimethenamid-P is a chiral compound, with the P enantiomer being responsible for its herbicidal activity. It functions by inhibiting the growth of weeds through the disruption of cell division, specifically targeting microtubule formation during the early stages of plant development. This mechanism is similar to that of other herbicides that target the same biochemical pathways.

Agricultural Applications

-

Crop Protection : this compound is widely applied in various crops, including:

- Corn

- Soybeans

- Alfalfa

- Sugar beets

- Potatoes

- Weed Control Efficacy : Research indicates that this compound demonstrates significant efficacy against resistant weed species. For instance, studies show that when combined with other herbicides like glyphosate and topramezone, it can achieve up to 98% control of Palmer amaranth, a notoriously resistant weed .

- Application Methods : this compound can be applied using various methods including ground sprayers, aerial applications, and soil incorporation. This versatility allows for effective use across different farming practices .

Environmental Impact and Safety

- Toxicological Studies : Extensive studies have assessed the toxicity of this compound to non-target organisms, including mammals and beneficial insects. The results suggest low toxicity levels when applied according to recommended guidelines, making it a safer option compared to many traditional herbicides .

- Residue Analysis : Monitoring studies have been conducted to evaluate pesticide residues in food products. Research indicates that when used properly, this compound residues in crops remain within acceptable limits set by regulatory bodies .

- Soil Health : The impact of this compound on soil microbial communities has also been studied. Findings suggest that while it may affect certain microbial populations temporarily, overall soil health is maintained when integrated into a balanced pest management program .

Case Study 1: Efficacy in Maize Production

A field study conducted over two growing seasons demonstrated that pre-emergence applications of this compound combined with other herbicides resulted in higher maize yields (up to 13,617 kg/ha) compared to untreated plots. The study highlighted the importance of integrated weed management strategies that include this compound for optimal crop performance .

Case Study 2: Resistance Management

In regions where Palmer amaranth has developed resistance to multiple herbicide modes of action, a combination treatment involving this compound showed significant control (up to 95%) when applied pre-emergence followed by post-emergence treatments with glyphosate and other herbicides. This approach effectively reduced weed biomass and improved crop yields .

作用机制

相似化合物的比较

Dimethenamid-P is part of the chloroacetamide family of herbicides, which includes compounds like metazachlor and pyroxasulfone . Compared to these, this compound is unique due to its higher activity on weeds, allowing for lower application rates . This makes it more environmentally friendly and cost-effective .

Conclusion

This compound is a highly effective herbicide with a broad spectrum of activity Its unique mechanism of action and ability to be used at lower rates make it a valuable tool in modern agriculture

生物活性

Dimethenamid-P is a selective herbicide primarily used for pre-emergent control of annual grasses and certain broadleaf weeds. It is a chiral compound, with the "P" designation referring to one of its enantiomers that exhibits the desired biological activity. This article explores the biological activity of this compound, focusing on its metabolism, absorption, toxicity, and efficacy in agricultural applications.

This compound is a member of the acetamide herbicide family, functioning by inhibiting cell division in plants, particularly affecting the synthesis of fatty acids and amino acids essential for growth. Its mechanism is primarily through the inhibition of very long-chain fatty acid synthesis, which is crucial for membrane formation and cellular function in target plants.

Metabolism and Pharmacokinetics

Absorption and Distribution:

- Oral Absorption: this compound shows low oral absorption rates in mammals, with approximately 100% excretion within 168 hours post-administration. The compound is rapidly metabolized into over 40 metabolites, with little unchanged parent compound remaining in the system .

- Dermal Absorption: In vivo studies indicate that dermal penetration is around 26% in rats, with lower rates observed in humans compared to rats .

Metabolic Pathways:

The primary metabolic pathway involves glutathione conjugation. Other metabolic processes include:

- Reductive dechlorination

- Oxidation

- Hydroxylation

- O-demethylation

- Cyclization

These pathways contribute to the extensive metabolism of this compound, resulting in various metabolites that are generally less toxic than the parent compound .

Excretion:

Most of the administered dose is excreted via bile (45-64% within 7 hours), with minimal bioaccumulation observed across tissues .

Toxicological Profile

Acute Toxicity:

this compound has shown relatively low acute toxicity:

- Rat LD50: 429 mg/kg body weight (bw) for this compound; 371 mg/kg bw for the racemic mixture .

- Clinical signs observed at higher doses included hypoactivity, decreased food consumption, and respiratory distress .

Chronic Toxicity:

In long-term studies (24 months), liver enlargement was noted as an adaptive response rather than a sign of toxicity. The lowest relevant No Observed Adverse Effect Level (NOAEL) was determined to be 7 mg/kg bw per day for chronic exposure in rats .

Genotoxicity:

this compound has been tested across various assays for genotoxicity and showed no evidence of genotoxic effects either in vitro or in vivo. This lack of genotoxicity supports its safety profile regarding potential carcinogenic risks to humans .

Efficacy in Weed Control

This compound is primarily employed in agricultural settings for weed control. Its efficacy has been demonstrated through various field studies:

| Study | Application Rate | Weed Control Efficacy | Observed Plant Injury |

|---|---|---|---|

| 2.94 kg ai/ha | Minimal injury (0.5 - 5%) | Low stunting observed | |

| 11.77 kg ai/ha | High injury (42 - 47%) | Severe stunting |

In combination with other herbicides like pendimethalin, this compound has shown effective control over resistant weed species such as Palmer amaranth (Amaranthus palmeri), achieving control rates between 80-82% .

Case Studies

-

Field Trials with Ornamental Plants:

In trials assessing tolerance among ornamental plants, this compound combined with pendimethalin resulted in varying degrees of plant injury based on application rates. Lower rates caused negligible injury while higher rates resulted in significant stunting and damage to sensitive species . -

Resistance Management:

Research indicates that combining this compound with other herbicides can mitigate resistance development in weed populations, particularly those resistant to glyphosate or other modes of action. This strategy enhances overall weed management efficacy on farms .

属性

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034542 | |

| Record name | Dimethenamid-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>= 280 °C, BP: 122.6 °C at 0.07 mm Hg | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1449 mg/L at 25 °C, In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C) | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 at 25 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.83X10-5 mm Hg /2.51 mPa/ at 25 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellow viscous liquid, Yellow-brown, clear liquid, Dark brown liquid | |

CAS No. |

163515-14-8 | |

| Record name | Dimethenamid P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163515-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H95J2H62E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-50 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dimethenamid-P is a chloroacetamide herbicide that inhibits very-long-chain fatty acid (VLCFA) elongase, an enzyme crucial for cell membrane synthesis in plants [, , , ]. By disrupting lipid biosynthesis, this compound ultimately inhibits plant growth and leads to weed death.

A: VLCFAs are essential components of cell membranes, particularly in the expanding tissues of plants [, , ]. Inhibiting VLCFA elongase disrupts the formation of these membranes, leading to stunted growth, chlorosis (yellowing), and eventual death of susceptible weeds.

A: The molecular formula of this compound is C13H22ClNO2, and its molecular weight is 263.78 g/mol [].

A: While the provided research articles don't delve deeply into spectroscopic data, this compound can be analyzed using common techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy []. These techniques can provide detailed information about its structure and purity.

A: this compound exhibits varying levels of soil binding depending on soil properties, with a strong correlation to soil organic matter [, , ]. This binding can influence its availability for uptake by weeds and its persistence in the soil environment.

A: Research has indicated the potential of this compound in controlling glyphosate-resistant weeds, especially when used in sequential or integrated weed management programs [, , ]. Its effectiveness against specific resistant biotypes needs further investigation.

A: this compound has been registered for use in various crops, including sugarbeet, field corn, dry edible bean, potato, and soybean [, , , , , , , , , , , , , ]. Tolerance can vary among different cultivars within each crop species.

A: Some studies have reported instances of crop injury from this compound, particularly in sugarbeet and dry bean, depending on the application rate, timing, and environmental conditions [, , , , , ]. Selecting tolerant cultivars and adjusting application practices can help minimize the risk of crop injury.

A: While the research articles provided do not specifically report resistance to this compound, the potential for resistance development exists with any herbicide []. Monitoring for potential resistance and implementing diverse weed management strategies are crucial to mitigate resistance development.

A: Research has identified multiple herbicide-resistant waterhemp populations with reduced sensitivity to various VLCFA-inhibiting herbicides, including this compound []. This suggests that cross-resistance with other herbicides within the same mode of action group is possible.

A: this compound binds to soil organic matter, which influences its persistence and potential for leaching [, , ]. Microorganisms play a role in its degradation, ultimately breaking it down into non-toxic compounds.

A: While the research articles provided do not specifically focus on detailed ecotoxicological studies, it is crucial to consider the potential impact of this compound on non-target organisms and aquatic ecosystems []. Responsible application practices and monitoring are essential to minimize any negative environmental effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。